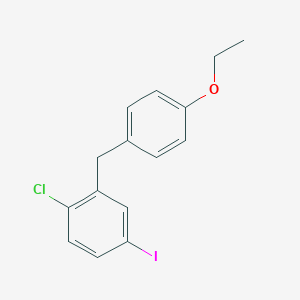

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Cat. No. B057572

M. Wt: 372.63 g/mol

InChI Key: CZFRIPGHKLGMEU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08026347B2

Procedure details

A jacketed 1 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and gas bubbler was charged with crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (30.13 g, 77.93 mmol), acetonitrile (300 mL, KF=0.004 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 5° C. Then triethylsilane (28 mL, 175.30 mmol, 2.25 equiv) was added followed by boron trifluoride-diethyletherate (24 mL, 194.46 mmol, 2.50 equiv) which was added over about 30 seconds. The reaction was warmed to ambient over 30 min and was stirred for 17 hours. The reaction was diluted with methyl tert-butyl ether (150 mL) followed by saturated aq sodium bicarbonate (150 mL) which was added over about 1 minutes. Mild gas evolution was noticed and the biphasic solution was stirred at ambient for 45 minutes. The upper organic phase was washed with saturated aq. sodium bicarbonate (100 mL), and with saturated aq. sodium chloride (50 mL). The washed extract was concentrated on a rotary evaporator to about one half of its original volume and was diluted with water (70 mL). Further concentration in vacuo at 45° C. was done until white prills formed which were allowed to cool to ambient while stirring. After about 30 minutes at ambient, the suspended solids were isolated by filtration, washed with water (30 mL), and were dried in vacuo at 45° C. After about 2.5 hours, this afforded 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a slightly waxy white granular powder (28.28 g, 98.2 area % by HPLC at 220 nm, 97.4% “as-is” yield).

Quantity

30.13 g

Type

reactant

Reaction Step One

[Compound]

Name

boron trifluoride-diethyletherate

Quantity

24 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH3:19])=[CH:13][CH:12]=1)=O.C(#N)C.C([SiH](CC)CC)C.C(=O)(O)[O-].[Na+]>C(OC)(C)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH3:19])=[CH:13][CH:12]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.13 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)OCC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

28 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[SiH](CC)CC

|

Step Three

[Compound]

|

Name

|

boron trifluoride-diethyletherate

|

|

Quantity

|

24 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was set stirring under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over about 30 seconds

|

|

Duration

|

30 s

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was warmed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for 17 hours

|

|

Duration

|

17 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over about 1 minutes

|

|

Duration

|

1 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the biphasic solution was stirred at ambient for 45 minutes

|

|

Duration

|

45 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The upper organic phase was washed with saturated aq. sodium bicarbonate (100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The washed extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated on a rotary evaporator to about one half of its original volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was diluted with water (70 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Further concentration in vacuo at 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After about 30 minutes at ambient, the suspended solids were isolated by filtration

|

|

Duration

|

30 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were dried in vacuo at 45° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After about 2.5 hours

|

|

Duration

|

2.5 h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |